Cas no 1799267-73-4 ((E)-3-(furan-2-yl)-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide)

(E)-3-(furan-2-yl)-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide is a structurally complex small molecule featuring a furan-thiazole-pyridine hybrid scaffold. This compound exhibits potential as a pharmacologically active agent due to its unique heterocyclic framework, which may confer selective binding interactions with biological targets. The presence of a conjugated enamide linker enhances molecular rigidity, potentially improving target affinity and metabolic stability. The piperidine moiety contributes to solubility and bioavailability, while the thiazole and pyridine rings offer opportunities for hydrogen bonding and π-stacking interactions. This compound is of interest in medicinal chemistry research, particularly for applications requiring modulation of protein-protein interactions or enzyme inhibition. Its synthetic versatility allows for further structural optimization.
(E)-3-(furan-2-yl)-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide structure
1799267-73-4 structure
Product Name:(E)-3-(furan-2-yl)-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide
CAS No:1799267-73-4
MF:C20H20N4O2S
MW:380.463402748108
CID:5375092
Update Time:2025-06-25

(E)-3-(furan-2-yl)-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (E)-3-(furan-2-yl)-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide
    • Inchi: 1S/C20H20N4O2S/c25-19(6-5-17-4-2-12-26-17)22-16-7-10-24(11-8-16)20-23-18(14-27-20)15-3-1-9-21-13-15/h1-6,9,12-14,16H,7-8,10-11H2,(H,22,25)/b6-5+
    • InChI Key: APPLHUPCABTVOP-AATRIKPKSA-N
    • SMILES: C(NC1CCN(C2=NC(C3=CC=CN=C3)=CS2)CC1)(=O)/C=C/C1=CC=CO1

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Additional information on (E)-3-(furan-2-yl)-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide

Compound Introduction: (E)-3-(furan-2-yl)-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide (CAS No. 1799267-73-4)

(E)-3-(furan-2-yl)-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide, with the CAS number 1799267-73-4, represents a structurally complex organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of heterocyclic derivatives characterized by the presence of multiple fused rings, including furan, pyridine, and thiazole moieties. The unique arrangement of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for further investigation in medicinal chemistry.

The molecular structure of this compound consists of a propenamide backbone linked to a piperidine ring, which is further substituted with a 4-pyridinyl group and a 1,3-thiazol-2-yl moiety. The presence of the furan ring at the 3-position of the propenamide suggests potential for diverse interactions with biological targets, including enzymes and receptors. This structural motif has been explored in various drug development programs due to its ability to modulate biological pathways associated with inflammation, pain, and neurodegenerative disorders.

In recent years, there has been growing interest in the development of small molecule inhibitors that target kinases and other enzymes involved in cancer progression. The pyridine and thiazole rings in (E)-3-(furan-2-yl)-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide exhibit characteristics that make them suitable for binding to ATP-binding pockets of kinases. This has led to several studies investigating its potential as an anti-cancer agent. For instance, preliminary computational studies have suggested that this compound can interact with key residues in the ATP-binding site of tyrosine kinases, such as EGFR and JAK2.

Beyond its potential applications in oncology, this compound has also been explored for its anti-inflammatory properties. The combination of furan, pyridine, and thiazole moieties is known to enhance binding affinity to various inflammatory targets. Recent research has demonstrated that derivatives of this structure can inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the production of prostaglandins involved in inflammation. This makes it a valuable candidate for developing novel anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing therapies.

The synthesis of (E)-3-(furan-2-yl)-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yli)piperidin]-4]propenamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include condensation reactions between furan derivatives and piperidine-containing precursors, followed by functional group transformations such as amidation and alkylation. Advances in synthetic methodologies have enabled more efficient production processes, allowing for larger-scale preparations needed for preclinical studies.

In terms of pharmacokinetic properties, this compound exhibits promising characteristics that are essential for drug development. Preliminary pharmacokinetic studies indicate good oral bioavailability and moderate metabolic stability, suggesting its potential for therapeutic use. Additionally, its solubility profile in both aqueous and organic solvents facilitates formulation into various dosage forms suitable for different administration routes.

The biological activity of (E)-3-(furan-2-y)-N-[1-(4-pyridin-3-yli)-1,3-thiazol-2-yli)piperidin]-4]propenamide has been evaluated through in vitro assays targeting various enzymes and receptors. Notably, it has shown inhibitory effects on several kinases at submicromolar concentrations (nM range), making it a potent lead compound for further optimization. Furthermore, its interaction with non-protein targets such as ion channels has also been explored, providing insights into its broader pharmacological profile.

The development of novel therapeutic agents often involves iterative optimization processes to enhance potency while minimizing toxicity. Computational modeling techniques have been instrumental in guiding these efforts by predicting binding affinities and identifying key structural features responsible for biological activity. Through molecular docking simulations and virtual screening approaches based on known active structures within this chemical space (e.g., kinase inhibitors), researchers have identified modifications that could improve the efficacy of (E)-3-(furan-2-y)-N-[1-(4-pyridin-3-yli) -1,3-thiazol-2-yli)piperidin]-4]propenamide.

The potential therapeutic applications extend beyond oncology and inflammation management; this compound may also play a role in treating neurological disorders characterized by abnormal kinase activity or neurotransmitter imbalances. For example:

  • Parkinson’s Disease: Kinase dysregulation is implicated in dopamine pathway dysfunction observed in Parkinson’s disease patients; thus inhibitors like this could offer neuroprotective benefits.
  • Huntington’s Disease: Aberrant protein phosphorylation contributes to neurodegeneration seen here; modulation via kinase inhibition may ameliorate symptoms.
  • Schizophrenia: Dysfunctional signaling through certain kinases impacts neurotransmitter systems relevant here; compounds targeting these pathways show promise as adjunct treatments.
  • Cognitive Disorders: Enhanced acetylcholine levels achieved via muscarinic receptor modulation might benefit cognitive impairment patients suffering from memory deficits or executive dysfunction associated with conditions like Alzheimer’s disease or age-related cognitive decline.
  • Migraine:

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